Yakkasterone

LXR FXR lipid metabolism

A superior metabolite for precise research in breast cancer promotion (validated in MCF-7 & MDA-MB-231 xenografts), LXR/FXR dual pathway modulation, and ozone exposure modeling. Unlike generic oxysterols, Yakkasterone provides unmatched specificity for CN-TPBP binding and cholesterol epoxide hydrolase pathways. Essential for uncovering novel mechanisms in lipid metabolism & inflammation.

Molecular Formula C27H46O3
Molecular Weight 418.7 g/mol
CAS No. 13027-33-3
Cat. No. B1682351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYakkasterone
CAS13027-33-3
Synonyms3beta, 5alpha-dihydroxycholestan-6-one
yakkasterone
YS 64
YS-64
Molecular FormulaC27H46O3
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C
InChIInChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-23,28,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,25-,26-,27+/m1/s1
InChIKeySJZZRXMQSAXCFD-ZUDGWCDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Yakkasterone (CAS 13027-33-3) Baseline Properties and Procurement Profile


Yakkasterone, also designated as 5α-hydroxy-6-keto cholesterol (OCDO), is an oxysterol and an active metabolite derived from cholesterol-5,6-epoxides [1]. It is primarily formed in human bronchial epithelial cells (16-HBE) upon exposure to ozone [2]. This compound is characterized by its function as a ligand for liver X receptors (LXRs) and farnesoid X receptors (FXRs), thereby modulating gene expression associated with lipid metabolism and inflammation . For procurement, Yakkasterone is commercially available from specialized chemical suppliers with typical purity specifications of ≥98% and recommended storage at -20°C [1].

Procurement Risk: Why Yakkasterone (13027-33-3) Cannot Be Substituted with Generic Oxysterols


Yakkasterone cannot be simply interchanged with other oxysterols due to its unique structural determinants and resulting biological specificity. While oxysterols as a class interact with various nuclear receptors and enzymes, the specific arrangement of functional groups on Yakkasterone confers a distinct binding profile. For instance, its high affinity for the cytosolic-nuclear tumor promoter binding protein (CN-TPBP) is not a universal class property; the structure of its side chain at the 20-position is critical for this interaction [1]. This structural specificity underpins its unique role as a metabolite formed via a precise enzymatic pathway involving cholesterol epoxide hydrolase (ChEH) and 11β-HSD2, which is not mimicked by other common oxysterols like 25-hydroxycholesterol or 7-ketocholesterol [2]. Therefore, substituting Yakkasterone with a generic oxysterol in a research setting risks loss of the specific biological activity being studied, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for Yakkasterone (13027-33-3) Against Comparator Compounds


Dual Nuclear Receptor Ligand Activity: A Differentiating Pharmacological Profile

Yakkasterone functions as a ligand for both liver X receptors (LXRs) and farnesoid X receptors (FXRs), a dual-targeting profile that distinguishes it from many other oxysterols which are selective agonists for one receptor. For example, 22(R)-hydroxycholesterol is a potent LXR agonist but does not activate FXR, while other oxysterols like 25-hydroxycholesterol have a different receptor affinity pattern [1]. This dual activity allows Yakkasterone to influence a broader set of gene expression pathways related to lipid metabolism and inflammation . No quantitative data is available for this specific dual activity.

LXR FXR lipid metabolism

Superior Binding Affinity to Cytosolic-Nuclear Tumor Promoter Binding Protein (CN-TPBP)

In a comparative study of several oxygenated cholesterols (yakkasteroids), Yakkasterone demonstrated the highest binding affinity to cytosolic-nuclear tumor promoter binding protein (CN-TPBP) among the compounds tested [1]. This study explicitly states that among the compounds prepared, Yakkasterone showed the highest binding affinity [2]. While a specific Ki or IC50 value for this interaction is not provided in the available abstract, the relative superiority over related derivatives is clearly established. This high affinity is coupled with high specificity, as it does not bind to protein kinase C [2].

CN-TPBP tumor promoter binding affinity

In Vivo Tumor-Promoting Activity in Breast Cancer Xenograft Models

Yakkasterone (OCDO) exhibits a quantifiable in vivo effect that distinguishes it as a tumor promoter in specific cancer models. When administered at a dose of 50 µg/kg, OCDO significantly increased tumor volume in multiple breast cancer mouse xenograft models, including MCF-7, MDA-MB-231, EO771, and MDA-MB-468 [1]. This in vivo tumor-promoting activity is a key differentiating phenotype that is not a universal property of all oxysterols. For example, while 25-hydroxycholesterol is known to suppress cholesterol synthesis and modulate immune responses, it does not typically exhibit this specific in vivo tumor-promoting effect at comparable doses [2].

in vivo tumor volume breast cancer xenograft

Optimal Research and Industrial Application Scenarios for Yakkasterone (13027-33-3)


Investigating Tumor Promotion Mechanisms in Breast Cancer Models

Researchers focused on elucidating the mechanisms of tumor promotion, particularly in breast cancer, should prioritize Yakkasterone due to its validated in vivo activity in increasing tumor volume across multiple breast cancer xenograft models (MCF-7, MDA-MB-231, EO771, MDA-MB-468) at 50 µg/kg [1]. This specific phenotype, established through direct experimental evidence, makes Yakkasterone a superior choice over other oxysterols that lack this defined in vivo tumor-promoting effect, ensuring that studies are conducted with a compound of known and relevant biological activity.

Studying Dual LXR/FXR Signaling Pathways in Lipid Metabolism

For research into complex regulatory networks of lipid metabolism and inflammation, Yakkasterone is the optimal compound due to its dual activity as a ligand for both liver X receptors (LXRs) and farnesoid X receptors (FXRs) . This dual targeting profile is a class-level inference that distinguishes it from selective agonists like 22(R)-hydroxycholesterol (LXR) and allows for the simultaneous modulation of both receptor pathways in a single experiment, providing a more integrated and physiologically relevant model for studying cholesterol homeostasis and related inflammatory processes.

Functional Studies of the CN-TPBP Signaling Complex

Yakkasterone is uniquely suited for functional studies involving the cytosolic-nuclear tumor promoter binding protein (CN-TPBP). A direct head-to-head study demonstrated that Yakkasterone possesses the highest binding affinity among tested yakkasteroids for this protein [2]. Its high specificity, demonstrated by its lack of binding to protein kinase C, further underscores its utility as a precise molecular probe for investigating CN-TPBP's role in cellular signaling and its interaction with tumor promoters, offering a clear advantage over less specific or lower-affinity oxysterol analogs.

In Vitro Studies of Ozone-Induced Cholesterol Metabolite Effects

In studies designed to model the effects of ozone exposure on lung epithelial cells, Yakkasterone is the direct metabolite of interest. It is formed as the major metabolite of cholesterol-5,6-epoxides under these specific conditions [3]. Using Yakkasterone in cell-based assays, such as those using 16-HBE cells, allows researchers to directly test the biological consequences of this specific metabolite's generation, including its inhibition of cholesterol synthesis with an IC50 of 350 nM [4]. This scenario is where substituting with another oxysterol would introduce an irrelevant or confounding variable, as the formation and activity of Yakkasterone are specific to this exposure model.

Quote Request

Request a Quote for Yakkasterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.